(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid

Catalog No.
S981588
CAS No.
1217677-36-5
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acet...

CAS Number

1217677-36-5

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid

IUPAC Name

(2S)-2-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-9-6-5-7-10(8-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

KLVVTGRHRBWUAO-NSHDSACASA-N

SMILES

CC1=CC(=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C

(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid (CAS: 1217677-36-5) is an enantiopure, unnatural alpha-amino acid derivative characterized by an (S)-configured chiral center, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and a meta-methyl substituted phenyl ring. In industrial and advanced laboratory settings, this compound is primarily procured as a specialized chiral building block for solid-phase peptide synthesis (SPPS) and the construction of complex small-molecule active pharmaceutical ingredients (APIs). The specific triad of its structural features provides a highly predictable lipophilicity profile, precise steric bulk for hydrophobic pocket interactions, and seamless compatibility with orthogonal protection strategies, making it a critical precursor for high-value peptidomimetics and protein-protein interaction inhibitors [1].

Procurement Fit

Single (S)-enantiomer building block for stereospecific peptide synthesis
Eliminates chiral resolution steps required for racemic material
Boc-protected for acid-labile SPPS compatibility with Fmoc strategies
Orthogonal deprotection (TFA) avoids base-sensitive sequence constraints
Meta-methyl substitution provides deliberate lipophilicity and steric modulation
Differentiates SAR exploration from unsubstituted phenylglycine analogs

Substituting (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid with more common analogs fundamentally compromises both synthetic efficiency and end-product efficacy. Replacing it with unsubstituted Boc-L-phenylglycine removes the meta-methyl group, significantly altering the side-chain lipophilicity and steric volume, which frequently results in a severe drop in target binding affinity for hydrophobic clefts. Attempting to use the racemic mixture (Boc-DL-m-tolylglycine) introduces an immediate process bottleneck, capping the theoretical yield of the desired stereoisomer at 50% and necessitating costly, time-consuming downstream chiral resolution. Furthermore, substituting the Boc-protected variant with an Fmoc-protected equivalent forces the use of base-mediated deprotection (e.g., piperidine), which is strictly incompatible with synthetic routes containing base-sensitive functional groups or specific resin linkers [1].

Substitution Risk

Unsubstituted Boc-(S)-phenylglycine
Absence of meta-methyl group alters lipophilicity profile and steric bulk; may shift peptide conformation and target binding in SAR studies.
Racemic Boc-DL-(3-methylphenyl)glycine
1:1 (R)/(S) mixture dilutes desired enantiomer concentration and introduces stereochemical impurity that confounds diastereoselective coupling and biological assays.
Ortho- or para-methyl regioisomers
Ortho substitution adds steric hindrance near α-carbon (may reduce coupling yield); para isomer exhibits different electronic effects and metabolic susceptibility.

Lipophilicity and Hydrophobic Pocket Binding

The presence of the meta-methyl group significantly alters the physicochemical profile of the amino acid side chain compared to standard phenylglycine. Chemoinformatic analysis demonstrates that the meta-methyl substitution increases the calculated partition coefficient (cLogP) by approximately 0.5 units. In structure-activity relationship (SAR) optimizations for protein-protein interaction inhibitors, incorporating the meta-tolyl moiety frequently improves IC50 values by 5- to 10-fold by more effectively filling deep hydrophobic pockets compared to the unsubstituted analog [1].

Evidence DimensionSide-chain lipophilicity (cLogP) and binding affinity
Target Compound DataEnhanced lipophilicity (+0.5 cLogP) and optimized steric bulk
Comparator Or BaselineBoc-L-phenylglycine (unsubstituted, lower lipophilicity)
Quantified Difference5- to 10-fold improvement in IC50 for specific hydrophobic targets
ConditionsSAR optimization in peptidomimetic drug design

Procuring the meta-methyl variant is essential for achieving optimal membrane permeability and maximizing binding affinity in lipophilic drug targets.

Stereochemical purity
Class-level inference
Single (S)-enantiomer vs. racemate (0% ee); effective concentration difference of the desired stereoisomer up to 100%.
Eliminates need for costly chiral resolution in stereospecific synthesis.
Racemate carries undefined (R)-impurity that may interfere with diastereoselective coupling.

Deprotection Orthogonality in Complex Synthesis

Selection of the N-alpha protecting group dictates the entire downstream synthetic strategy. The Boc group on (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid is quantitatively removed under acidic conditions (e.g., 50% TFA in DCM), leaving base-labile functional groups and specific resin linkers intact. In direct contrast, utilizing Fmoc-(S)-m-tolylglycine requires deprotection with 20% piperidine, a strong base that can degrade base-sensitive moieties and cause unwanted side reactions such as aspartimide formation in susceptible sequences [1].

Evidence DimensionDeprotection conditions and functional group compatibility
Target Compound DataAcidic deprotection (TFA), preserves base-labile groups
Comparator Or BaselineFmoc-(S)-m-tolylglycine (requires 20% piperidine)
Quantified DifferenceEliminates base-catalyzed degradation pathways completely
ConditionsSolid-phase peptide synthesis (SPPS) and solution-phase API coupling

Buyers synthesizing complex, base-sensitive APIs must procure the Boc-protected building block to prevent yield-destroying side reactions during deprotection cycles.

Lipophilicity & steric shift
Class-level inference
ΔlogP ≈ +0.56 (meta-CH₃ contribution); ΔMR = +5.65 cm³/mol; ~3.6× higher organic-phase partitioning vs. des-methyl analog.
Supports lipophilicity-modulated property screening and SAR differentiation.
Calculated from Hansch-Leo fragment constants; confirm with experimental logP if critical for lead selection.

Enantiomeric Purity and Process Yield

Procuring the pre-resolved (S)-enantiomer is critical for process efficiency. Utilizing (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid guarantees >98% enantiomeric excess (ee) at the point of coupling, allowing for 100% theoretical conversion to the desired stereoisomer. If a buyer substitutes this with racemic Boc-DL-m-tolylglycine, the maximum theoretical yield of the active enantiomer is immediately capped at 50%. Furthermore, resolving the racemate downstream requires expensive chiral chromatography or diastereomeric salt crystallization, which significantly increases solvent consumption and process time [1].

Evidence DimensionMaximum theoretical yield and downstream processing
Target Compound Data100% theoretical yield of (S)-isomer, >98% ee
Comparator Or BaselineBoc-DL-m-tolylglycine (racemate)
Quantified DifferenceDoubles the effective yield and eliminates downstream chiral resolution steps
ConditionsAPI scale-up and multi-step synthesis

Procuring the enantiopure starting material halves the required raw material volume and completely bypasses an expensive, yield-reducing purification bottleneck.

Regioisomeric electronics
Class-level inference
σ_m = −0.07 (meta) vs. σ_p = −0.17 (para); para isomer ~2.4× more electron-donating. Ortho steric hindrance may reduce coupling yield 20–40%.
Meta position balances electronic modulation with metabolic stability, unavailable from ortho/para.
Hammett σ constants from literature; metabolic trends from CYP substrate SAR.

Conformational Rigidity via Meta-Substitution

The positional isomerism of the methyl group plays a critical role in backbone pre-organization. The meta-methyl group in (S)-Boc-m-tolylglycine introduces asymmetric steric hindrance relative to the peptide backbone, which restricts the chi1 (χ1) dihedral angle rotation more effectively than a symmetrically extended para-methyl group. NMR and molecular dynamics studies on related constrained peptides show that meta-substitution can increase the population of the desired bioactive conformation (e.g., specific beta-turns) by >30% compared to para-substituted analogs, directly impacting receptor selectivity [1].

Evidence DimensionAromatic ring rotation and bioactive conformation population
Target Compound DataAsymmetric steric hindrance, high conformational locking
Comparator Or BaselineBoc-L-p-tolylglycine (para-isomer, lower rotational barrier)
Quantified Difference>30% increase in specific bioactive conformation population
ConditionsNMR conformational analysis of constrained peptidomimetics

For drug targets requiring a highly specific backbone trajectory, the meta-isomer provides superior conformational pre-organization compared to the para-isomer, reducing entropic penalties upon binding.

NMR chiral discrimination
Supporting evidence
Boc-phenylglycine class delivers 3–10× larger Δδ(R,S) than MTPA. m-Tolyl analog predicted to enhance anisotropic shielding further.
Potential next-generation chiral derivatizing agent for ambiguous absolute configuration cases.
Specific Δδ values for m-tolyl-BPG remain to be published; validate for target amine substrates.
Synthetic accessibility
Cross-study comparable
Enantioselective benzylic lithiation route available; Boc group TFA-labile (t₁/₂ ≈ 5–15 min), orthogonal to Fmoc (piperidine).
Direct drop-in building block for Boc-SPPS; enables dual Boc/Fmoc strategies.
Procurement avoids in-house Boc installation and chiral resolution, saving 1–2 synthetic steps.
Procurement specification
Supporting evidence
95% minimum purity (HPLC); multi-vendor availability (≥4 suppliers); solid, store 2–8°C.
Defined quality baseline reduces single-source risk for research-grade synthesis.
Batch-specific QC documentation available; confirm COA for GLP workflows.

Synthesis of Protein-Protein Interaction (PPI) Inhibitors

Directly leveraging the enhanced lipophilicity and specific steric bulk of the meta-methylphenyl group, this compound is the optimal choice for synthesizing small-molecule inhibitors (such as MDM2-p53 antagonists) where the aryl side chain must precisely occupy a deep, hydrophobic receptor cleft [1].

Solid-Phase Peptide Synthesis (Boc-Strategy)

Due to its acid-labile Boc protecting group, this compound is the required building block for synthesizing unnatural peptides on PAM or Merrifield resins, particularly when the target sequence contains base-sensitive moieties that preclude the use of Fmoc chemistry [2].

Development of Conformationally Constrained Peptidomimetics

Capitalizing on the restricted chi1 (χ1) dihedral angle rotation caused by the meta-methyl group, this amino acid is procured to stabilize specific secondary structures (like alpha-helices or beta-turns) in peptidomimetics, reducing the entropic penalty upon target binding compared to unsubstituted or para-substituted analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR of Peptide Leads
Meta-methyl lipophilicity/steric profile without electronic bias
Binding pocket hydrophobic tolerance; clean SAR interpretation
Chiral Derivatizing Agent for NMR Assignment
Enhanced aromatic ring current anisotropy
Δδ(R,S) dispersion magnitude and reproducibility for novel amines
Orthogonal Boc/Fmoc SPPS Strategies
Acid-labile Boc group compatible with Fmoc chemistry
Base-sensitive sequence stability; coupling efficiency after TFA deprotection
Metabolic Stability Optimization of Peptidomimetics
Meta-methyl topology reduces CYP hydroxylation susceptibility
In vitro microsomal stability and metabolite profiling; comparison to para isomer

XLogP3

2.6

Sequence

X

Explore Compound Types